Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate
Description
Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate is a piperidine-based small molecule featuring a trifluoromethylphenylsulfonamido moiety and a methyl ester group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonamido group may contribute to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
methyl 4-[[[4-(trifluoromethyl)phenyl]sulfonylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O4S/c1-24-14(21)20-8-6-11(7-9-20)10-19-25(22,23)13-4-2-12(3-5-13)15(16,17)18/h2-5,11,19H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYJLVDYOIWSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the sulfonamide moiety, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidine ring.
Reduction: Products may include amine derivatives.
Substitution: Products may include substituted derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Pharmaceuticals: The compound is studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The sulfonamide moiety can form hydrogen bonds with biological molecules, facilitating its binding to enzymes or receptors. The piperidine ring provides structural rigidity, ensuring proper orientation of the functional groups for optimal interaction with the target.
Comparison with Similar Compounds
Structural Analogues with Piperidine-Carboxylate Backbones
tert-Butyl 4-(4-(Trifluoromethyl)phenyl)piperidine-1-carboxylate (3f)
- Structure : Lacks the sulfonamido-methyl group but retains the trifluoromethylphenyl and piperidine-carboxylate backbone.
- Synthesis : Prepared via a nickel-catalyzed coupling reaction (71% yield) .
- The tert-butyl ester may improve stability but reduce metabolic activation .
tert-Butyl 2-[[4-(Trifluoromethyl)anilino]methyl]piperidine-1-carboxylate
- Structure: Replaces sulfonamido with an anilino group.
- Properties: The anilino group introduces basicity, which could alter solubility and receptor binding compared to the sulfonamido analogue .
tert-Butyl 4-((4-(Trifluoromethyl)-1H-imidazol-2-yl)methyl)piperidine-1-carboxylate
- Structure : Incorporates an imidazole ring instead of sulfonamido.
- Implications : The imidazole may enhance metal-coordination or π-π stacking, offering divergent pharmacological profiles .
Functional Group Variations
Sulfonamido vs. Hydroxyl or Carboxamide
- Carboxamide-containing analogues (e.g., JNJ-42226314) : Carboxamide groups are common in kinase inhibitors; sulfonamido may offer stronger hydrogen-bonding or altered selectivity .
Methyl Ester vs. tert-Butyl Ester
- Methyl ester (target compound) : Likely acts as a prodrug, hydrolyzing in vivo to a carboxylic acid, enhancing bioavailability.
- tert-Butyl ester (e.g., 3f) : More stable under acidic conditions but requires enzymatic cleavage for activation, delaying therapeutic effects .
Biological Activity
Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of piperidine derivatives with sulfonamide and carboxylic acid functionalities. The trifluoromethyl group is particularly noteworthy as it can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties.
Antimicrobial Activity
Research has indicated that compounds containing sulfonamide moieties exhibit significant antimicrobial properties. For instance, a study highlighted the efficacy of arylsulfonamides against various bacterial strains, suggesting that similar modifications in this compound could yield comparable results .
Inhibition of Enzymatic Activity
The compound has also been evaluated for its ability to inhibit specific enzymes. Notably, it has been shown to act as an inhibitor of ADAMTS7, a metalloproteinase involved in extracellular matrix remodeling. This inhibition was quantified through in vitro assays, demonstrating a selective blockade of ADAMTS7 activity over other metzincins, which could have implications for diseases characterized by excessive tissue remodeling .
Case Studies and Research Findings
- ADAMTS7 Inhibition : A study reported that derivatives of sulfonamide compounds, including those with trifluoromethyl substitutions, displayed potent inhibition against ADAMTS7. The selectivity profile indicated that these compounds could provide therapeutic benefits in conditions such as arthritis or cancer where ADAMTS7 is implicated .
- Antimicrobial Screening : In another investigation, this compound was screened against a panel of pathogens. The results suggested that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria, which may be attributed to its ability to interfere with bacterial folate synthesis pathways .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated that the compound has favorable absorption characteristics. Studies involving animal models have shown that it maintains effective plasma concentrations over extended periods, suggesting potential for oral bioavailability .
Table 1: Biological Activity Data of Related Compounds
| Compound | Target Enzyme | IC50 (µM) | Selectivity Ratio (ADAMTS7/ADAMTS5) |
|---|---|---|---|
| 3a | ADAMTS7 | 40 ± 10 | 10-fold |
| 3b | ADAMTS5 | 380 ± 10 | - |
| This compound | ADAMTS7 | TBD | TBD |
Note: TBD = To Be Determined based on ongoing research.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate?
Methodological Answer:
The compound is typically synthesized via a multi-step protocol involving sulfonamide coupling and piperidine functionalization. Key steps include:
- Sulfonamide Formation : Reacting a piperidine derivative (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .
- Deprotection : Removal of the tert-butyloxycarbonyl (Boc) group using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with NaHCO₃ .
- Methyl Esterification : Reaction of the free amine with methyl chloroformate in the presence of a base (e.g., K₂CO₃) in THF or DMF .
Critical Parameters : - Use anhydrous solvents and inert atmospheres to avoid hydrolysis.
- Monitor reaction progress via TLC or LC-MS to ensure complete coupling and deprotection .
Advanced: How can researchers optimize the sulfonamide coupling step to improve yield and purity?
Methodological Answer:
Low yields in sulfonamide coupling often stem from steric hindrance or incomplete activation. Strategies include:
- Coupling Agents : Use coupling reagents like EDCI/HOBt or DCC/DMAP to activate the sulfonyl chloride, enhancing reactivity .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates. Evidence shows THF with catalytic DMAP achieves >80% yield in similar sulfonamide syntheses .
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., sulfonate ester formation) .
Data-Driven Example :
In a PROTAC synthesis, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate reacted with 4-chlorophenylsulfonyl chloride in DMF at 0°C, yielding 85% pure product after column chromatography (SiO₂, hexane/EtOAc gradient) .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- LC-MS : Monitor molecular ion peaks ([M+H]⁺ expected at m/z ~435) and purity (>95% by UV at 254 nm) .
- HPLC : Use a C18 column with acetonitrile/water (65:35) mobile phase at pH 4.6 (adjusted with acetic acid) for baseline separation of impurities .
Advanced: How should researchers resolve discrepancies in NMR data during derivative synthesis?
Methodological Answer:
Discrepancies in NMR shifts (e.g., piperidine ring protons) may arise from conformational flexibility or solvent effects. Mitigation steps:
- Solvent Standardization : Use deuterated chloroform (CDCl₃) or DMSO-d₆ consistently for comparability .
- Variable Temperature (VT) NMR : Perform experiments at 25°C and 40°C to identify dynamic rotational barriers in the piperidine ring .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-proton and proton-carbon couplings .
Case Study : A PROTAC derivative showed δ 3.91 ppm (d, J = 12.95 Hz) for piperidine protons, resolved via HSQC to confirm axial/equatorial conformers .
Basic: What in vitro assay designs are appropriate for evaluating biological activity?
Methodological Answer:
Given its sulfonamide-piperidine scaffold, focus on enzyme inhibition or protein degradation assays:
- PROTAC Activity : Assess ubiquitin ligase recruitment using a ternary complex assay (e.g., fluorescence polarization with PDEδ or CRBN E3 ligase) .
- Kinase Inhibition : Screen against TrkA or Mer tyrosine kinase via ADP-Glo™ assays at 1–10 µM concentrations .
- Solubility Optimization : Prepare stock solutions in DMSO (≤1% final concentration) and dilute in assay buffer with 0.01% Tween-20 to prevent aggregation .
Advanced: How can researchers address poor aqueous solubility in pharmacokinetic studies?
Methodological Answer:
- Formulation Strategies :
- Prodrug Design : Introduce phosphate or amino acid esters at the piperidine nitrogen to improve logP .
Basic: What safety precautions are critical during handling and storage?
Methodological Answer:
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the methyl ester .
- PPE : Use nitrile gloves, lab coats, and chemical goggles. Avoid inhalation (use fume hoods) due to acute toxicity (Category 4 for oral/dermal/inhalation) .
- Spill Management : Neutralize acidic residues (e.g., TFA) with NaHCO₃ and adsorb solids with vermiculite .
Advanced: How to reconcile conflicting bioactivity data across structural analogs?
Methodological Answer:
- SAR Analysis : Compare IC₅₀ values of analogs with substituent variations (e.g., CF₃ vs. Cl at the phenyl ring). For example, replacing CF₃ with Cl in a Mer kinase inhibitor increased potency 10-fold .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonding with Lys-529 in PDEδ) .
- Meta-Analysis : Aggregate data from PubChem (CID: 9795739) and ChEMBL to validate trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
